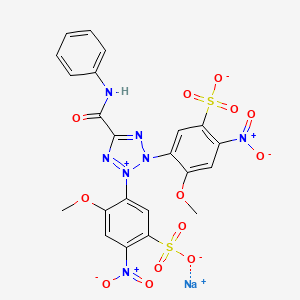
XTT (sodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) is a tetrazolium salt used primarily in colorimetric assays to measure cell viability, proliferation, and cytotoxicity. When reduced by metabolically active cells, XTT forms a water-soluble orange formazan dye, which can be quantified using a spectrophotometer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of XTT involves the reaction of tetrazolium salts with various aromatic compounds. The specific synthetic route for XTT includes the reaction of 3,4-tetrazolium with phenylaminocarbonyl and methoxy-nitro benzene sulfonic acid under controlled conditions. The reaction is typically carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, XTT is produced in large batches using automated reactors to ensure consistency and purity. The process involves the precise control of temperature, pH, and reaction time to optimize yield and quality. The final product is then dried and packaged for distribution .
化学反応の分析
Types of Reactions
XTT primarily undergoes reduction reactions. When exposed to metabolically active cells, XTT is reduced to an orange formazan dye. This reduction is facilitated by mitochondrial dehydrogenases and other cellular oxidoreductases .
Common Reagents and Conditions
The reduction of XTT requires the presence of an electron-coupling reagent such as phenazine methosulfate. The reaction is typically carried out in a cell culture medium at physiological pH and temperature (37°C) .
Major Products
The major product of the reduction of XTT is the water-soluble orange formazan dye. This product is directly proportional to the number of viable cells in the sample and can be quantified using a spectrophotometer .
科学的研究の応用
XTT is widely used in scientific research for various applications:
Cell Viability Assays: XTT is used to measure the viability of cells in response to various treatments, including drugs, toxins, and environmental conditions
Proliferation Assays: XTT assays are used to quantify cell proliferation in response to growth factors, cytokines, and other stimuli
Cytotoxicity Assays: XTT is used to assess the cytotoxic effects of compounds on different cell lines, including cancer cells
Antimicrobial Susceptibility Testing: XTT is used to evaluate the susceptibility of microorganisms to antimicrobial agents
Biofilm Research: XTT is used to study the formation and viability of biofilms, particularly in fungal and bacterial species
作用機序
The reduction of XTT to its formazan product is facilitated by cellular dehydrogenases and other oxidoreductases. The process involves the transfer of electrons from cellular NADH to XTT via an intermediate electron carrier such as phenazine methosulfate. This reduction occurs at the cell surface and is indicative of cellular metabolic activity .
類似化合物との比較
XTT is often compared with other tetrazolium salts such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate). While all these compounds are used in cell viability assays, XTT has the advantage of producing a water-soluble formazan product, eliminating the need for a solubilization step required for MTT .
List of Similar Compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
XTT’s unique property of forming a water-soluble formazan product makes it particularly useful for high-throughput screening and real-time assays .
特性
分子式 |
C22H16N7NaO13S2 |
|---|---|
分子量 |
673.5 g/mol |
IUPAC名 |
sodium;4-methoxy-5-[3-(2-methoxy-4-nitro-5-sulfonatophenyl)-5-(phenylcarbamoyl)tetrazol-3-ium-2-yl]-2-nitrobenzenesulfonate |
InChI |
InChI=1S/C22H17N7O13S2.Na/c1-41-17-8-15(28(31)32)19(43(35,36)37)10-13(17)26-24-21(22(30)23-12-6-4-3-5-7-12)25-27(26)14-11-20(44(38,39)40)16(29(33)34)9-18(14)42-2;/h3-11H,1-2H3,(H2-,23,30,35,36,37,38,39,40);/q;+1/p-1 |
InChIキー |
JACYMBNQPPWQML-UHFFFAOYSA-M |
正規SMILES |
COC1=CC(=C(C=C1N2N=C(N=[N+]2C3=CC(=C(C=C3OC)[N+](=O)[O-])S(=O)(=O)[O-])C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,3R,4S,6S)-6-[(2S,4S,5R,6S)-2-[(2R,3S,4R)-4-[(2S,3R,6E,9S,10S,12R,13S,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766029.png)

![(10R)-3-[(2R)-2,3-dihydroxypentan-2-yl]-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one](/img/structure/B10766061.png)
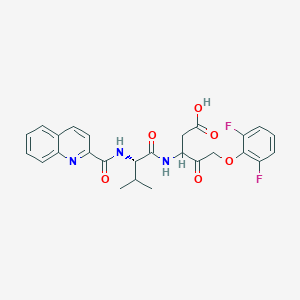
![(11S)-11-hydroxy-9-methyl-3-oxatricyclo[5.3.1.04,11]undec-1(10)-en-2-one](/img/structure/B10766085.png)
![N-[1-[(1-amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766094.png)
![[(4Z,6E,10E)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766095.png)


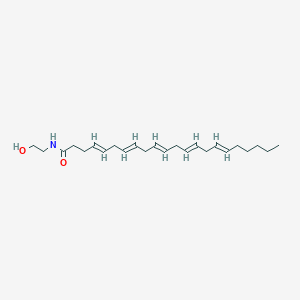
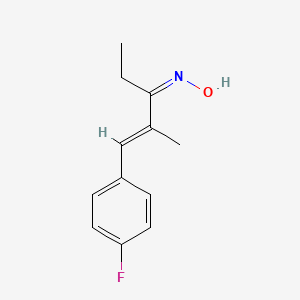
![[(8S,9S,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10766135.png)
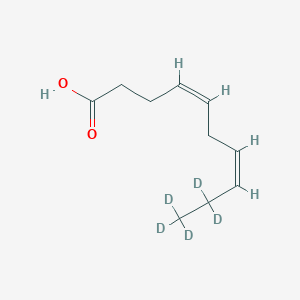
![[(1R,2R,5R,7S,11R,12S,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B10766143.png)